2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydro-benzo[1,2-c:3,4-c']dipyrrole
CAS No.: 118644-08-9
Cat. No.: VC0169074
Molecular Formula: C18H28N2
Molecular Weight: 272.436
* For research use only. Not for human or veterinary use.
![2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydro-benzo[1,2-c:3,4-c']dipyrrole - 118644-08-9](/images/no_structure.jpg)
Specification
CAS No. | 118644-08-9 |
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Molecular Formula | C18H28N2 |
Molecular Weight | 272.436 |
IUPAC Name | 2,7-ditert-butyl-1,3,6,8-tetrahydropyrrolo[3,4-e]isoindole |
Standard InChI | InChI=1S/C18H28N2/c1-17(2,3)19-9-13-7-8-14-10-20(18(4,5)6)12-16(14)15(13)11-19/h7-8H,9-12H2,1-6H3 |
Standard InChI Key | XBVLQMVMFSPGES-UHFFFAOYSA-N |
SMILES | CC(C)(C)N1CC2=C(C1)C3=C(CN(C3)C(C)(C)C)C=C2 |
Introduction
2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydro-benzo[1,2-c:3,4-c']dipyrrole is a synthetic organic compound belonging to the class of polycyclic heterocycles. Its structure is characterized by two tert-butyl groups attached symmetrically to a hexahydrobenzo dipyrrole framework. This molecule is of interest in various chemical and pharmacological studies due to its steric hindrance and potential biological activity.
Synthesis
The synthesis of 2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydro-benzo[1,2-c:3,4-c']dipyrrole typically involves multi-step organic reactions. A common pathway includes:
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Cyclization Reaction: Formation of the dipyrrole framework using precursors like substituted anilines or pyrroles.
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Introduction of tert-Butyl Groups: Alkylation reactions are employed to attach the bulky tert-butyl groups at the desired positions.
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Hydrogenation: Reduction steps ensure the hexahydro configuration of the benzo ring.
Pharmacological Interest
The compound’s rigid structure and hydrophobic tert-butyl groups make it a candidate for study in drug development:
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Potential as a scaffold for designing enzyme inhibitors.
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Exploration as a ligand in coordination chemistry due to its nitrogen atoms.
Material Science
The bulky substituents provide steric hindrance that can stabilize reactive intermediates or enhance thermal stability in polymer applications.
Analytical Characterization
Characterization of this compound involves advanced spectroscopic techniques:
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NMR Spectroscopy: Both and NMR provide insights into the chemical environment of hydrogens and carbons.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: Identifies functional groups like amines and alkyl chains.
Challenges in Research
Despite its potential applications:
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The steric bulk can hinder reactivity in certain reactions.
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Limited solubility in aqueous media restricts biological testing.
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